molecular formula C14H9FO4 B6378523 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% CAS No. 1261969-41-8

6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%

Cat. No. B6378523
CAS RN: 1261969-41-8
M. Wt: 260.22 g/mol
InChI Key: WLFOEFGSMSAHIP-UHFFFAOYSA-N
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Description

6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) is a compound of interest in the scientific research community due to its ability to act as an inhibitor of aryl hydrocarbon receptor (AhR) activation. This compound has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology. In

Mechanism of Action

The mechanism of action of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) is believed to involve the inhibition of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% activation. 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% is a ligand-activated transcription factor that is involved in the regulation of a number of cellular processes, including cell growth and differentiation. By inhibiting the activation of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%, 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) is thought to interfere with the ability of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% to regulate these processes and, thus, potentially reduce the risk of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) have yet to be fully elucidated. However, the compound has been shown to inhibit the activation of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%, which is thought to interfere with the ability of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% to regulate certain cellular processes. In addition, the compound has been found to possess anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The use of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) in laboratory experiments has a number of advantages and limitations. The main advantage of this compound is its ability to inhibit the activation of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%, which is thought to interfere with the ability of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% to regulate certain cellular processes. In addition, the compound has been found to possess anti-inflammatory and anti-oxidant properties. However, the compound is not approved for use in humans and, therefore, its use in laboratory experiments is limited.

Future Directions

The potential applications of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) are still being explored. Further research is needed to fully elucidate the biochemical and physiological effects of this compound and to determine its potential therapeutic applications. In addition, further research is needed to develop more efficient synthesis methods for this compound and to explore its potential use in other fields, such as drug development. Finally, further research is needed to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) is achieved through a three-step process. The first step involves the reaction of 3-fluorophenol with formaldehyde in the presence of an acid catalyst to form the desired product. The second step involves the reaction of the product with sodium hydroxide to form a salt. The third and final step involves the reaction of the salt with hydrochloric acid to form the desired compound.

Scientific Research Applications

6-(3-Carboxy-5-fluorophenyl)-2-formylphenol (95%) has been studied for its potential applications in the fields of pharmacology, biochemistry, and physiology. In particular, this compound has been studied for its ability to act as an inhibitor of aryl hydrocarbon receptor (6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95%) activation. 6-(3-Carboxy-5-fluorophenyl)-2-formylphenol, 95% activation has been linked to a number of diseases and conditions, including cancer, and the inhibition of this receptor has been proposed as a potential therapeutic approach.

properties

IUPAC Name

3-fluoro-5-(3-formyl-2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-11-5-9(4-10(6-11)14(18)19)12-3-1-2-8(7-16)13(12)17/h1-7,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFOEFGSMSAHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685249
Record name 5-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Carboxy-5-fluorophenyl)-2-formylphenol

CAS RN

1261969-41-8
Record name 5-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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